Polybenzimidazole Thermal Stability Driven by Ethylene-Spaced Benzimidazole Structure Derived from 3,4-Diaminocinnamic Acid
Polymers synthesized from hydro-3,4-diaminocinnamic acid (h34DACA, the saturated analog directly accessible from this compound) exhibit significantly enhanced thermal stability compared to conventional polybenzimidazoles. The ethylene spacer contributed by the cinnamic acid backbone interrupts π-resonance continuity, increasing interchain N–H···N hydrogen bonding. This structural feature raises the 10% mass loss temperature (T_d10%) to 726 °C upon 20% ethylene incorporation, representing an improvement of >100 °C over standard aromatic polybenzimidazoles [1]. This thermal performance is directly attributable to the 3,4-diamine substitution pattern; the 3,5-diamino isomer cannot form the same imidazole ring geometry and thus does not yield comparable polymer architectures.
| Evidence Dimension | Thermal stability (10% mass loss temperature, T_d10%) |
|---|---|
| Target Compound Data | 726 °C (PBIBA-co-PBICA copolymer with 20% ethylene incorporation derived from h34DACA) |
| Comparator Or Baseline | Standard wholly aromatic polybenzimidazole (PBIBA from 3,4-diaminobenzoic acid): T_d10% not explicitly reported but thermogravimetric analyses show significantly lower decomposition onset; typical PBI T_d10% ranges 550–620 °C |
| Quantified Difference | Approximately 100–176 °C improvement in 10% mass loss temperature |
| Conditions | Thermogravimetric analysis under nitrogen atmosphere; polymer films prepared by base-catalyzed condensation of o-diamine with carboxylic acid |
Why This Matters
For procurement decisions in high-temperature polymer research and industrial insulator development, this thermal stability differential directly translates to broader application windows and longer service life.
- [1] M. A. Ali, A. Nag, X. Zhong, M. K. Okajima, T. Mitsumata, T. Kaneko. Anomalous Thermostabilization of Polybenzimidazoles by Ethylene Incorporation for Biobased Flexible Insulators. Bohrium, 2025. View Source
